3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate
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Overview
Description
3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of multiple cyclopropane rings and a cyclopentenone moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of suitable precursors followed by esterification reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the formation of the cyclopropane rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone moiety to cyclopentanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane rings and cyclopentenone moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Jasmolin II: Another compound with similar structural features, known for its insecticidal properties.
Pyrethrin I: A naturally occurring compound with similar cyclopropane and cyclopentenone structures, used as an insecticide.
Uniqueness
3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate is unique due to its specific combination of cyclopropane rings and a cyclopentenone moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
51921-93-8 |
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Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-10(2)8-13-17(19(13,4)5)18(21)22-15-9-14(20)16(11(15)3)12-6-7-12/h8,12-13,15,17H,6-7,9H2,1-5H3 |
InChI Key |
ZXVLIUKUOVQECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)C3CC3 |
Origin of Product |
United States |
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